Post-Translational Modification Status Determines Functional Polarity: Non-Phosphorylated vs. Phosphorylated Y1021 Peptide
The non-phosphorylated PDGFR Y1021 peptide (CAS 205173-94-0) lacks the phosphate group on tyrosine 1021 present in its phosphorylated counterpart (CAS 147428-10-2). This chemical difference dictates opposing biological activities: the non-phosphorylated peptide blocks PLCγ association with PDGFR, whereas the phosphorylated peptide promotes this interaction and stimulates inositol phosphate production [1]. The molecular mass difference (1399.54 Da for non-phosphorylated vs. 1479.52 Da for phosphorylated) provides an unambiguous analytical marker for identity verification .
| Evidence Dimension | Post-translational modification and functional activity |
|---|---|
| Target Compound Data | Non-phosphorylated (CAS 205173-94-0); MW 1399.54 Da; blocks PLCγ association; inhibits mitogenic response |
| Comparator Or Baseline | Phosphorylated PDGFR Y1021 peptide (CAS 147428-10-2); MW 1479.52 Da; promotes PLCγ association; stimulates inositol phosphate production and mitogenic response |
| Quantified Difference | MW difference: +79.98 Da (equivalent to one phosphate group); functional polarity: inhibitor vs. activator |
| Conditions | In vitro PLCγ SH2 domain binding assays |
Why This Matters
Procurement of the incorrect modification state would reverse the intended experimental outcome, compromising data validity and wasting resources.
- [1] Valius M, Bazenet C, Kazlauskas A. Tyrosines 1021 and 1009 are phosphorylation sites in the carboxy terminus of the platelet-derived growth factor receptor beta subunit and are required for binding of phospholipase C gamma and a 64-kilodalton protein, respectively. Mol Cell Biol. 1993;13(1):133-143. View Source
